1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
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Overview
Description
NONOate(1-) is an organic anion that is the conjugate base of 1,1-diethyl-2-hydroxy-3-oxotriazane, obtained by deprotonation of the N-hydroxy group. It is a conjugate base of a 1,1-diethyl-2-hydroxy-3-oxotriazane.
Scientific Research Applications
Regulation of Enzymatic Activity
DEA/NO is known to modulate the activity of certain enzymes. A study demonstrated that DEA/NO, when preincubated with purified rat liver microsomal glutathione S-transferase, resulted in a significant increase in enzyme activity. This modification was associated with a loss of free sulfhydryl groups in the enzyme, indicating a potential mechanism for enzyme regulation under nitrosative stress conditions (Ji, Toader, & Bennett, 2002).
Inhibition of DNA Repair Enzymes
DEA/NO has been found to inhibit the activity of certain DNA repair enzymes. For example, it was shown to irreversibly damage the zinc finger-containing DNA repair enzyme formamidopyrimidine-DNA glycolyse (Fpg protein) at physiological concentrations, suggesting a mechanism by which nitric oxide could modulate DNA repair processes (Wink & Laval, 1994).
Detection in Biological Systems
DEA/NO has been used as a tool in biochemical research for the detection of nitric oxide (NO) production. A study using an electron paramagnetic resonance NO-trapping technique showed that DEA/NO can be utilized to calibrate the amount of 'trapped NO' in rat brains during forebrain ischemia, demonstrating its utility in studying NO dynamics in biological systems (Tominaga, Sato, Ohnishi, & Ohnishi, 1994).
Synthesis of Pharmaceutical Compounds
DEA/NO has been implicated in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored in the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, showcasing its role in medicinal chemistry (Ochi & Miyasaka, 1983).
Research on Carcinogenic Activity
DEA/NO has also been used in studies examining the carcinogenic activity of various compounds. For example, research has focused on understanding the role of nitrosamines and their derivatives, like DEA/NO, in the development of cancer, providing insights into mechanisms of carcinogenesis (Argus & Hoch‐Ligeti, 1961).
Properties
CAS No. |
86831-65-4 |
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Molecular Formula |
C4H10N3O2- |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
N-(diethylamino)-N-oxidonitrous amide |
InChI |
InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1 |
InChI Key |
VFZXVONSQCNCAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)N(N=O)[O-] |
Canonical SMILES |
CCN(CC)N(N=O)[O-] |
Synonyms |
(C2H5)2N(N(O)NO)-Na+ 1,1-diethyl-2-hydroxy-2-nitrosohydrazine 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate DEA-NO DEA-NONOate diethylamine dinitric oxide diethylamine nitric oxide complex diethylamine NONOate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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